![molecular formula C24H20ClFN4OS B11661430 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11661430.png)
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジドは、ベンゾイミダゾールコア、クロロベンジル基、フルオロフェニル基、およびアセトヒドラジド部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることによって合成できます。
クロロベンジル基の導入: クロロベンジル基は、4-クロロベンジルクロリドを使用して求核置換反応により導入できます。
スルファニル結合の形成: スルファニル結合は、ベンゾイミダゾール誘導体とチオール化合物を反応させることによって形成されます。
アセトヒドラジド形成: アセトヒドラジド部分は、中間体とヒドラジン水和物を反応させることによって導入されます。
フルオロフェニルアルデヒドとの縮合: 最後のステップは、アセトヒドラジド中間体と4-フルオロフェニルアルデヒドを塩基性条件下で縮合させて目的の化合物を形成します。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが求められるでしょう。これには、連続フローリアクター、高度な精製技術、およびグリーンケミストリーの原則の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基またはカルボニル基で起こり、それぞれアミンまたはアルコールに変換されます。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を起こし、さらに官能化することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、および過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬を適切な条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スルファニル基の酸化はスルホキシドまたはスルホンを生成できますが、カルボニル基の還元はアルコールを生成できます。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は生物活性を示す可能性があり、酵素阻害または受容体結合に関する研究の候補となります。
医学: その構造的特徴から、抗菌剤、抗がん剤、または抗炎症剤としての可能性があります。
工業: 新規材料の開発やその他の工業用化学物質の前駆体として使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may have potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジドの作用機序は完全に解明されていませんが、酵素や受容体などの特定の分子標的との相互作用が関与すると考えられています。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合部位と相互作用することで受容体の機能を変化させたりすることがあります。これらの相互作用は、細胞経路の変化につながり、最終的に生物学的プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-クロロフェニル)エチリデン]アセトヒドラジド
- 2-{[1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジド
- **2-{[1-(4-フルオロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジド
独自性
2-{[1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N'-[(E)-1-(4-フルオロフェニル)エチリデン]アセトヒドラジドの独自性は、その官能基の特定の組み合わせにあり、これにより、独自の生物活性と化学反応性が付与される可能性があります。クロロベンジル基とフルオロフェニル基の両方の存在は、分子標的への結合親和性を高め、その薬物動態特性を改善する可能性があります。
類似化合物との比較
Similar Compounds
- **2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
- **2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- **2-{[1-(4-Fluorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both chlorobenzyl and fluorophenyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C24H20ClFN4OS |
|---|---|
分子量 |
467.0 g/mol |
IUPAC名 |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H20ClFN4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChIキー |
UVRXACGTGGRBIR-LQKURTRISA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F |
正規SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)](/img/structure/B11661353.png)
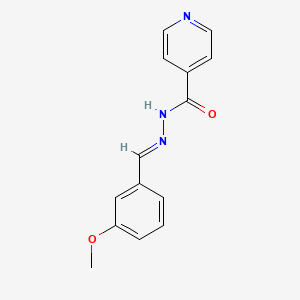
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)
![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)

![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)
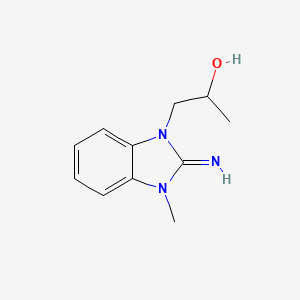
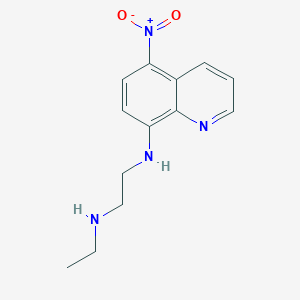
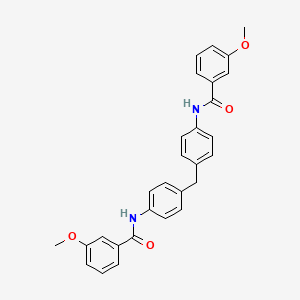
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11661418.png)
![3-(4-propoxyphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661428.png)
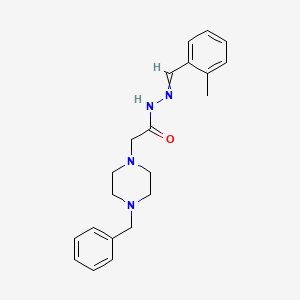
![ethyl oxo(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate](/img/structure/B11661446.png)
